5-Bromo-2-chlorobenzoyl chloride 5-Bromo-2-chlorobenzoyl chloride 5-Bromo-2-chlorobenzoyl Chloride is an intermediate in the synthesis of labelled and unlabelled isotopes of glucuronide metabolites of dapagliflozin. It also functions as an intermediate in the synthesis of dapagliflozin, a potent and selective hSGLT2 inhibitor.

Brand Name: Vulcanchem
CAS No.: 21900-52-7
VCID: VC1997669
InChI: InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
SMILES: C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Molecular Formula: C7H3BrCl2O
Molecular Weight: 253.9 g/mol

5-Bromo-2-chlorobenzoyl chloride

CAS No.: 21900-52-7

Cat. No.: VC1997669

Molecular Formula: C7H3BrCl2O

Molecular Weight: 253.9 g/mol

* For research use only. Not for human or veterinary use.

5-Bromo-2-chlorobenzoyl chloride - 21900-52-7

CAS No. 21900-52-7
Molecular Formula C7H3BrCl2O
Molecular Weight 253.9 g/mol
IUPAC Name 5-bromo-2-chlorobenzoyl chloride
Standard InChI InChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
Standard InChI Key TZIQQJRRMJWMDI-UHFFFAOYSA-N
SMILES C1=CC(=C(C=C1Br)C(=O)Cl)Cl
Canonical SMILES C1=CC(=C(C=C1Br)C(=O)Cl)Cl

Chemical Identity and Structural Characteristics

5-Bromo-2-chlorobenzoyl chloride is characterized by its unique molecular structure featuring a benzene ring with strategically positioned halogen atoms and an acyl chloride functional group. The compound features a benzene ring with a carbonyl group (C=O) and a chlorine atom attached to the second carbon, while a bromine atom is located at the fifth position .

Chemical Identifiers

The compound can be identified through various chemical nomenclature systems and identifiers as presented in Table 1.

Table 1: Chemical Identifiers of 5-Bromo-2-chlorobenzoyl chloride

ParameterValue
CAS Number21900-52-7
IUPAC Name5-bromo-2-chlorobenzoyl chloride
Molecular FormulaC₇H₃BrCl₂O
Molecular Weight253.91 g/mol
InChIInChI=1S/C7H3BrCl2O/c8-4-1-2-6(9)5(3-4)7(10)11/h1-3H
InChI KeyTZIQQJRRMJWMDI-UHFFFAOYSA-N
SMILESO=C(Cl)C1=CC(Br)=CC=C1Cl

Physical and Chemical Properties

The physical and chemical properties of 5-Bromo-2-chlorobenzoyl chloride are critical for understanding its behavior in various reactions and applications. Table 2 summarizes these properties.

Table 2: Physical and Chemical Properties of 5-Bromo-2-chlorobenzoyl chloride

PropertyValue
Physical StateYellow solid
Density1.8±0.1 g/cm³
Boiling Point281.4±25.0 °C at 760 mmHg
Flash Point124.0±23.2 °C
Exact Mass251.874420
Refractive Index1.597
Vapor Pressure0.0±0.6 mmHg at 25°C

The compound is known for its electrophilic properties, making it a useful intermediate in acylation reactions. The presence of halogens enhances its reactivity, allowing for further functionalization in organic synthesis protocols .

Synthesis Methods

Several synthetic routes have been developed for the preparation of 5-Bromo-2-chlorobenzoyl chloride, each with its advantages and limitations. The selection of a specific method typically depends on the scale of production, available starting materials, and economic considerations.

Industrial Synthesis Routes

Industrial production of 5-Bromo-2-chlorobenzoyl chloride commonly employs the conversion of 5-bromo-2-chlorobenzoic acid using chlorinating agents. The patent CN111099975A describes a solvent-free approach that offers significant environmental and economic advantages .

The process involves:

  • Direct refluxing of 5-bromo-2-chlorobenzoic acid with thionyl chloride under DMF catalysis

  • Evaporation of excess thionyl chloride after reaction completion

  • High yield (99%) production of 5-bromo-2-chlorobenzoyl chloride as a yellow solid

This method eliminates the need for reaction solvents in the acyl chlorination process, reducing acid solvent generation and facilitating the recovery and reuse of unreacted thionyl chloride .

Alternative Synthetic Approaches

ChemicalBook describes a synthesis route involving METHYL OXALYL CHLORIDE and 4-Bromochlorobenzene with a reported yield of 98.9%. The reaction conditions involve:

  • Stage 1: Monomethyl oxalyl chloride with copper sulfate supported molecular sieve in 1,1,1-trichloroethane at 125°C under 4560.31 Torr for 1.5 hours under inert atmosphere

  • Stage 2: Bromochlorobenzene in chloroform/1,1,1-trichloroethane at 165°C under 6080.41 Torr for 14 hours under inert atmosphere

For laboratory-scale synthesis, the conversion of 2-chlorobenzoic acid with brominating agents followed by treatment with thionyl chloride or oxalyl chloride in dichloromethane is commonly employed.

Table 3: Comparison of Synthesis Methods for 5-Bromo-2-chlorobenzoyl chloride

MethodStarting MaterialsReagentsConditionsYieldAdvantages
Solvent-free approach5-bromo-2-chlorobenzoic acidThionyl chloride, DMF (catalyst)Reflux, 4 hours99%Environment-friendly, cost-effective, recoverable reagents
Oxalyl chloride methodMETHYL OXALYL CHLORIDE, 4-BromochlorobenzeneCopper sulfate, molecular sieveTwo-stage process, inert atmosphere98.9%High yield, controlled reaction conditions
Laboratory method2-chlorobenzoic acidBrominating agents, thionyl chloride/oxalyl chlorideRoom temperature to refluxVariableAccessible reagents, simple equipment

Applications in Organic and Pharmaceutical Chemistry

5-Bromo-2-chlorobenzoyl chloride serves as a versatile building block in organic synthesis with applications spanning multiple industries.

Pharmaceutical Applications

The compound plays a crucial role in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, which are an important class of medications for treating type 2 diabetes. Specifically, it is involved in the synthesis of dapagliflozin, a potent and selective SGLT2 inhibitor.

These SGLT2 inhibitors function by inhibiting glucose reabsorption in the kidneys, leading to a decrease in blood glucose levels – a primary therapeutic goal in diabetes management.

Additionally, 5-Bromo-2-chlorobenzoyl chloride is a precursor in the synthesis of 5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid, which is described as a "key intermediate for the synthesis of a family of promising SGLT2 inhibitors currently in preclinical and phase I studies for diabetes therapy" .

Intermediate in Complex Molecule Synthesis

The patent literature reveals the utility of 5-Bromo-2-chlorobenzoyl chloride in the preparation of 5-bromo-2-chloro-4'-ethoxy benzophenone through Friedel-Crafts acylation reactions . This process involves:

  • Reaction of 5-Bromo-2-chlorobenzoyl chloride with phenetole

  • Use of aluminum trichloride loaded on silica gel as a catalyst

  • Production of 5-bromo-2-chloro-4'-ethoxy benzophenone with yields exceeding 94% and purity up to 99.88%

The resulting benzophenone derivatives have potential applications in various fields including pharmaceutical development.

Supplier ReferencePackage SizePrice (EUR)
IN-DA00C19Q1g50.00
IN-DA00C19Q5g111.00
IN-DA00C19Q10g158.00
IN-DA00C19Q25g231.00
IN-DA00C19Q100gInquiry required
ATC413215833-250MG250 mg70.24

The compound is also available as a controlled product under reference TR-B680522, reflecting its regulated status in certain jurisdictions .

ParameterClassification/Recommendation
Hazard CodeC (Corrosive)
UN ClassificationUN# 3261, Class 8
Signal WordDanger
Health HazardsCorrosive to skin and mucous membranes
Handling RequirementsChemical-resistant gloves, safety goggles, adequate ventilation
Storage ConditionsCool, dry location in tightly sealed containers
IncompatibilitiesStrong oxidizing agents, bases, alcohols, amines

Analytical Characterization

The identification and purity assessment of 5-Bromo-2-chlorobenzoyl chloride typically employs various analytical techniques including spectroscopic methods and chromatography.

High-Performance Liquid Chromatography (HPLC) is commonly used for purity determination, with reports indicating achievable purities of 99.88% using appropriate synthetic and purification methods .

Other analytical techniques may include:

  • Nuclear Magnetic Resonance (NMR) spectroscopy

  • Infrared (IR) spectroscopy

  • Mass Spectrometry (MS)

  • Elemental analysis

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